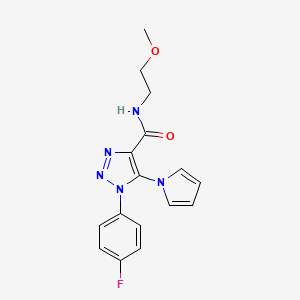

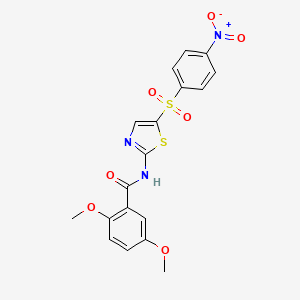

2,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

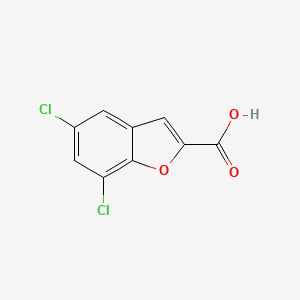

The compound “2,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Thiazole derivatives, including those with nitrophenyl groups, have been widely studied for their antimicrobial and antifungal activities. The synthesis and evaluation of various thiazole benzamide derivatives have demonstrated significant antimicrobial efficacy against both gram-positive and gram-negative bacterial strains as well as antifungal properties against species like Candida albicans and Aspergillus niger. Such activities suggest potential applications in developing new antimicrobial agents for medical research and pharmaceutical development (Chawla, 2016).

Carbonic Anhydrase Inhibition

Research into the inhibition of carbonic anhydrase, an enzyme critical to various physiological processes, has highlighted the potential of thiazole sulfonamide derivatives as effective inhibitors. These compounds show promise in medical applications, particularly in treating conditions such as glaucoma, epilepsy, and certain types of edema, by modulating the activity of carbonic anhydrase enzymes (Büyükkıdan et al., 2013).

Antiproliferative Activity Against Cancer Cell Lines

The antiproliferative properties of thiazole derivatives on various human cancer cell lines have been a significant focus. These compounds, including those with modifications on the thiazole ring, have demonstrated potential in inhibiting the growth of cancer cells, highlighting their relevance in cancer research and the development of new chemotherapeutic agents (Chandrappa et al., 2008).

Molecular Docking and Antimalarial Activity

Thiazole sulfonamide compounds have also been explored for their antimalarial activity, utilizing both computational calculations and molecular docking studies. These compounds exhibit promising antimalarial properties, which could contribute to the development of novel antimalarial drugs. Their interaction with malarial enzymes through molecular docking studies offers insights into the mechanism of action and potential efficacy against malaria (Fahim & Ismael, 2021).

Spectrophotometric Applications

Thiazolylazo compounds, including those with sulfonamide groups, have been utilized in spectrophotometric methods for the determination of trace elements such as palladium. These applications are particularly relevant in analytical chemistry, where precise and sensitive detection methods are crucial (Zhang et al., 1993).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as thiazole and sulfonamide derivatives, have shown antibacterial activity .

Mode of Action

It is known that thiazole and sulfonamide derivatives can interact with bacterial cells, leading to their death .

Biochemical Pathways

Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell death .

Result of Action

Similar compounds have shown antibacterial activity, leading to the death of bacterial cells .

Propiedades

IUPAC Name |

2,5-dimethoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O7S2/c1-27-12-5-8-15(28-2)14(9-12)17(22)20-18-19-10-16(29-18)30(25,26)13-6-3-11(4-7-13)21(23)24/h3-10H,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGFWLOEMLDELM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2780457.png)

![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2780461.png)

![2-(4-bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2780462.png)

![[3-Bromo-4-(difluoromethoxy)phenyl]methanol](/img/structure/B2780464.png)

![4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine](/img/structure/B2780469.png)

![1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine](/img/structure/B2780470.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-hexadecanamide,monoammoniumsalt](/img/structure/B2780475.png)